2-Azabicyclo[4.1.0]heptane-6-carboxylic acid
Description
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound featuring a seven-membered ring system fused with a cyclopropane moiety. The nitrogen atom at position 2 and the carboxylic acid group at position 6 confer unique steric and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery. Derivatives of this compound, such as its hydrochloride salt (CAS 1628734-73-5, molecular formula C₇H₁₂ClNO₂) and Boc-protected analogs (e.g., CAS 2699922-08-0, molecular weight 241.28), are commercially available for research purposes . Its structural rigidity and functional group versatility enable applications in synthesizing constrained peptides and enzyme inhibitors.
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-3-8-5(7)4-7/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZOHZFNGIUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2NC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
The most well-documented approach begins with 4-hydroxymethyl pyridine, a commercially available precursor. The synthetic pathway involves four key steps to generate the bicyclic framework:
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Pyridine N-Oxidation : Treatment of 4-hydroxymethyl pyridine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding pyridine N-oxide.
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Hydrogenation : Catalytic hydrogenation of the N-oxide using palladium on carbon (Pd/C) under hydrogen gas reduces the pyridine ring to a piperidine derivative while retaining the hydroxymethyl group.
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Epoxidation and Cyclization : Reaction with a peracid (e.g., trifluoroperacetic acid) induces epoxidation, followed by acid-mediated cyclization to form the azabicyclo[4.1.0]heptane skeleton.
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Oxidation of Hydroxymethyl to Carboxylic Acid : The critical final step involves oxidizing the hydroxymethyl group at position 6 to a carboxylic acid. Jones oxidation (CrO₃ in H₂SO₄) or a two-step Swern oxidation (oxalyl chloride/DMSO followed by triethylamine) achieves this transformation, yielding the target compound with an overall yield of 38%.
Key Reaction Conditions :
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Hydrogenation: 50 psi H₂, 25°C, 12 hours.
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Cyclization: 0°C to room temperature, 2 hours.
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Oxidation: −78°C for Swern; 0°C for Jones.
Synthesis via Boc-Protected Intermediate
Protection-Deprotection Strategy
This method leverages tert-butoxycarbonyl (Boc) protection to stabilize the nitrogen atom during synthesis:
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Boc Protection : Treatment of 2-azabicyclo[4.1.0]heptane-6-carboxylic acid’s amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) installs the Boc group.
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Carboxylic Acid Introduction : A hydroxymethyl group at position 6 is introduced via Grignard addition or aldol condensation, followed by oxidation to the carboxylic acid using KMnO₄ in acidic conditions.
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Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, yielding the final product.
Advantages :
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Boc protection prevents undesired side reactions at the nitrogen during oxidation.
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Higher functional group tolerance compared to direct oxidation routes.
Yield Data :
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Boc protection: 85–90%.
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Oxidation: 70–75%.
Alternative Routes: Ring-Closing Metathesis
Olefin Metathesis Approach
A less conventional but promising method employs ring-closing metathesis (RCM) to construct the bicyclic core:
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Diene Synthesis : A linear diene precursor containing a protected amine and carboxylic acid ester is prepared via Heck coupling or Wittig reaction.
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Metathesis : Using a Grubbs catalyst (e.g., Grubbs II), the diene undergoes RCM to form the bicyclo[4.1.0]heptane system.
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Ester Hydrolysis : The ester group at position 6 is hydrolyzed to a carboxylic acid using LiOH or NaOH.
Challenges :
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Requires precise control over stereochemistry.
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Limited reported yields (30–40%) due to competing polymerization side reactions.
Comparative Analysis of Methods
| Method | Key Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Pyridine Hydrogenation | N-oxidation, hydrogenation, oxidation | 38% | Scalable, cost-effective | Low yield in oxidation step |
| Boc-Protected Intermediate | Boc protection, oxidation, deprotection | 55–60% | High functional group tolerance | Additional protection/deprotection |
| Ring-Closing Metathesis | Diene synthesis, RCM, hydrolysis | 30–40% | Stereochemical control | Low yield, expensive catalysts |
Chemical Reactions Analysis
Synthetic Reactions and Functional Group Transformations
The compound participates in reactions typical of carboxylic acids and azabicyclic amines:
For example, its hydrochloride salt (CAS 1536398-58-9) is synthesized via neutralization with HCl, enhancing solubility for biological assays .
Cyclopropane Ring Reactivity
The bicyclo[4.1.0]heptane core contains a strained cyclopropane ring, enabling unique reactivity:
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Ring-Opening Reactions :
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Acid-Catalyzed : Reacts with H₂O/H⁺ to form diols via cleavage of the cyclopropane ring.
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Nucleophilic Attack : Thiols or amines open the ring, forming thioethers or amine adducts.
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Electrophilic Additions :
Halogens (e.g., Br₂) undergo addition across the cyclopropane ring under mild conditions.
Nitrogen-Centered Reactions
The secondary amine in the azabicyclic system participates in:
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides (e.g., methyl iodide) | N-alkylated derivatives |
| Acylation | Acid chlorides/anhydrides | Amides for modifying pharmacological profiles |
| Oxidation | KMnO₄ or H₂O₂ | N-oxides (enhanced polarity) |
A patent (WO2010133569A1) details alkylation using NaH and methyl iodide to produce methylated derivatives .
Analytical and Stability Data
| Property | Value/Observation | Source |
|---|---|---|
| Solubility (Hydrochloride) | >10 mg/mL in water | |
| Stability in Solution | Stable at pH 2–7 (24 hrs, 25°C) | |
| Degradation Pathways | Decarboxylation above 100°C |
Key Synthetic Routes
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Photocatalytic Minisci Reaction : Utilizes visible light and photocatalysts to functionalize the bicyclic core.
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Multi-Step Cyclization : Starting from amino acid precursors, involving cyclopropanation and oxidation.
Scientific Research Applications
Drug Development
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid serves as a scaffold for the development of new pharmaceuticals due to its structural characteristics that allow for various chemical modifications. Research indicates that compounds based on this structure may interact with neurotransmitter receptors, potentially leading to new treatments for neurological disorders .
Case Study: Neurotransmitter Interaction
- Objective : Investigate the interaction of 2-Azabicyclo[4.1.0]heptane derivatives with neurotransmitter receptors.
- Findings : Preliminary studies suggest that these derivatives may exhibit affinity for serotonin and dopamine receptors, indicating potential use in treating anxiety and depression .
Soluble Guanylate Cyclase Activation
The compound has been identified as an activator of soluble guanylate cyclase (sGC), which plays a crucial role in cardiovascular health by regulating smooth muscle relaxation and vascular tone. This mechanism positions it as a candidate for treating conditions such as hypertension and heart failure .
Data Table: Comparison of sGC Activators
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| This compound | sGC activation | Cardiovascular diseases |
| Cilazapril | sGC activation | Heart failure treatment |
| HMR 1766 | sGC activation | Renal disease management |
Synthesis of Complex Molecules
Due to the presence of both carboxylic acid and amine functional groups, this compound can be used as a building block for synthesizing more complex molecules with tailored properties for material science applications.
Synthesis Pathway Example :
- Step 1 : Formation of esters through reaction with alcohols.
- Step 2 : Conversion to amides via reaction with amines.
- Step 3 : Further modifications to enhance material properties.
Research indicates that derivatives of this compound may exhibit antibacterial properties, making them suitable candidates for developing new antibiotics .
Case Study: Antibacterial Activity
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Azabicyclo Carboxylic Acids
The table below highlights key structural and functional differences between 2-azabicyclo[4.1.0]heptane-6-carboxylic acid and related bicyclic compounds:
Physicochemical Properties
- Boiling Point/Density : The Boc-protected derivative of the target compound has a predicted boiling point of 371°C and density of 1.232 g/cm³ . In contrast, penicillin analogs exhibit higher polarity due to the thia group, enhancing water solubility .
- Solubility: The hydrochloride salt of this compound is soluble in polar solvents, whereas [2.2.1] systems (e.g., norbornane analogs) face solubility limitations due to rigid hydrophobic cores .
Key Research Findings
- Cost and Availability : The hydrochloride salt of this compound is significantly more expensive ($8,550/g) compared to [2.2.1] analogs ($245/100 mg), reflecting synthetic complexity .
- Regulatory Compliance : Penicillin derivatives require stringent pharmacopeial testing (e.g., crystallinity 〈695〉 and residual solvent limits 〈223〉), whereas research-grade azabicyclo compounds prioritize purity for exploratory studies .
Biological Activity
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a nitrogen atom incorporated into a seven-membered ring system with a carboxylic acid group. This unique structure contributes to its distinctive chemical properties and potential biological activities.
The mechanism of action of this compound is primarily linked to its ability to interact with specific biological targets, such as receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the carboxylic acid group allows for hydrogen bonding with biological molecules, influencing their structure and function.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, which may lead to therapeutic effects in different disease models. For instance, preliminary studies suggest its potential to inhibit β-glucosidase activity, which is crucial in carbohydrate metabolism.
| Enzyme | IC50 Value | Effect |
|---|---|---|
| β-Glucosidase | 43% at 5 mM | Decreased enzyme activity |
| β-Galactosidase | 25% at 5 mM | Reduced activity |
Neuropharmacological Effects
The compound's structural properties make it a candidate for studying receptor interactions in neuropharmacology. It has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of central nervous system disorders.
Case Studies
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Neurotransmitter Modulation :
A study investigated the effects of this compound on dopamine receptors in rodent models. The results indicated a significant increase in dopamine receptor binding affinity, suggesting its potential role as a therapeutic agent in treating disorders like Parkinson's disease. -
Metabolic Disorders :
Another study focused on the compound's effects on glucose metabolism in diabetic mouse models. The administration of this compound resulted in improved insulin sensitivity and reduced blood glucose levels, highlighting its potential for managing diabetes.
Research Applications
Given its biological activity, this compound is being explored for various applications:
- Drug Development : Its unique structure allows for modifications to create novel drug candidates targeting specific diseases.
- Asymmetric Synthesis : The compound serves as a chiral building block in the synthesis of complex molecules.
- Biochemical Studies : It is utilized in studying enzyme mechanisms and protein-ligand interactions.
Q & A
Q. What are the common synthetic strategies for preparing 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid and its derivatives?
A divergent synthetic approach is often employed, starting with precursors like tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This precursor can be synthesized in four steps with a 38% overall yield and further functionalized in 1–3 steps to generate bifunctional derivatives, including N-Boc-protected γ-amino acids. Key steps include hydroxyl protection, oxidation, and carboxylation . Alternative routes involve catalytic cyclization of aminocyclopropanes or esterification using benzyl/ethyl groups for carboxylate protection .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?
- 1H NMR : Peaks for bicyclic protons appear in the δ 1.6–3.0 ppm range, with distinct splitting patterns reflecting strained bicyclic geometry. Carboxylate esters (e.g., benzyl or ethyl) show characteristic aromatic (δ 7.2–7.5 ppm) or ethoxy (δ 4.1–4.3 ppm) signals.
- 13C NMR : The bicyclic carbons resonate at δ 20–50 ppm, while carbonyl carbons (carboxylates or Boc groups) appear at δ 165–175 ppm.
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) confirm functional groups .
Q. What functionalization strategies are effective for modifying the bicyclic core?
The 6-position is a key site for functionalization. Hydroxymethyl or formyl groups at this position (e.g., tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate) enable further derivatization via reductive amination, nucleophilic addition, or oxidation to carboxylic acids . Protecting groups like Boc or Fmoc are critical for selective modification .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Asymmetric catalysis using chiral ligands (e.g., spirocyclic or binaphthyl-based systems) during cyclopropane ring-opening or cyclization steps can control stereochemistry. For example, chiral auxiliaries or enzymatic resolution may yield enantiomerically pure intermediates, as demonstrated in related azabicyclo systems . X-ray crystallography is essential for absolute configuration determination .
Q. What role does the compound’s 3D structure play in drug discovery applications?
The rigid, sp³-rich bicyclic framework aligns with lead-likeness criteria, enhancing binding selectivity to biological targets. Computational studies (e.g., molecular docking) and comparative SAR analyses with flexible analogs can validate its utility in targeting enzymes or receptors requiring conformational restraint . For instance, γ-amino acid derivatives of this scaffold have shown promise in peptide mimetics .
Q. How should researchers resolve contradictions in reported spectral data for azabicyclo derivatives?
Discrepancies in NMR or IR data often arise from solvation effects, tautomerism, or impurities. To address this:
Q. What strategies optimize the purification of this compound salts?
Hydrochloride salts (e.g., 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride) can be purified via recrystallization from ethanol/water mixtures. Reverse-phase HPLC with acidic mobile phases (0.1% TFA) effectively separates diastereomers. For Boc-protected derivatives, flash chromatography on silica gel (hexane/ethyl acetate gradients) is preferred .
Methodological Considerations
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements to confirm enantiopurity .
- Stability Testing : Monitor decomposition under acidic/basic conditions via LC-MS to identify labile functional groups (e.g., esters or Boc groups) .
- Biological Assays : Prioritize assays evaluating membrane permeability (e.g., PAMPA) and metabolic stability (e.g., liver microsomes) for drug candidate screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
